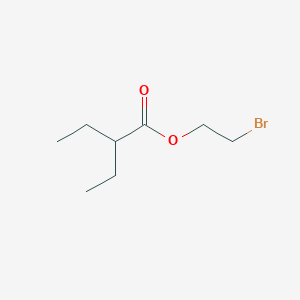

2-Bromoethyl 2-ethylbutanoate

Description

Structure

3D Structure

Properties

CAS No. |

6955-02-8 |

|---|---|

Molecular Formula |

C8H15BrO2 |

Molecular Weight |

223.11 g/mol |

IUPAC Name |

2-bromoethyl 2-ethylbutanoate |

InChI |

InChI=1S/C8H15BrO2/c1-3-7(4-2)8(10)11-6-5-9/h7H,3-6H2,1-2H3 |

InChI Key |

XXRRZHFFDDURDA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)OCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromoethyl 2 Ethylbutanoate

Established Reaction Pathways for 2-Bromoethyl 2-ethylbutanoate Elaboration

The most logical and established pathways for synthesizing this compound involve the coupling of a 2-ethylbutanoic acid derivative with a 2-bromoethanol (B42945) derivative. This approach is generally more efficient and selective than attempting to brominate a pre-formed ethyl 2-ethylbutanoate molecule.

The core of the synthesis is the formation of the ester bond. Two primary protocols are widely applicable for this transformation: Fischer-Speier Esterification and Steglich Esterification.

Fischer-Speier Esterification: This classic method involves the reaction of a carboxylic acid (2-ethylbutanoic acid) with an alcohol (2-bromoethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is typically performed under reflux conditions. wikipedia.org To drive the chemical equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, or the water generated as a byproduct is removed, often through a Dean-Stark apparatus. byjus.commasterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. byjus.comchemguide.co.uk

Steglich Esterification: For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. organic-chemistry.org This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction at room temperature. wikipedia.orgorganic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards the alcohol. organic-chemistry.org A key advantage of this method is its ability to proceed under neutral conditions, but a significant drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which can complicate product purification. wikipedia.org

The introduction of the bromine atom is most strategically accomplished by using a pre-brominated starting material. The reaction of 2-ethylbutanoic acid with 2-bromoethanol directly incorporates the required bromo-ethyl moiety.

Alternative, less direct strategies could be considered:

Bromination of a Hydroxy Ester: One could first synthesize 2-hydroxyethyl 2-ethylbutanoate and then convert the terminal hydroxyl group to a bromide using standard reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Direct Bromination (Less Favorable): Direct bromination of ethyl 2-ethylbutanoate is not a viable selective strategy. Free-radical bromination would lack selectivity and could occur at multiple positions on the alkyl chains. Similarly, electrophilic bromination is not applicable to these saturated alkyl groups. A more plausible, though multi-step, route could involve converting the carboxylic acid to its bromoacetic acid equivalent first, followed by esterification, a method used for synthesizing bromoethyl acetate (B1210297). google.com However, for the target compound, using 2-bromoethanol is the most direct approach.

The synthesis of this compound can be analyzed in the context of convergent and divergent strategies.

Divergent Synthesis: A divergent approach would begin with a common intermediate that could be elaborated into a variety of different final products. For instance, one could synthesize 2-hydroxyethyl 2-ethylbutanoate as a central precursor. From this single compound, a divergent set of reactions could be performed on the terminal hydroxyl group to yield not only the target 2-bromoethyl ester but also the corresponding chloro-, iodo-, or other functionalized derivatives. This approach is valuable for creating a library of related compounds for further study.

Development of Novel and Sustainable Synthetic Routes for this compound

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These principles can be applied to the synthesis of this compound through advanced catalytic systems and green chemistry design.

Beyond traditional acid catalysts, other catalytic systems offer potential advantages.

Lewis Acid Catalysts: In addition to Brønsted acids like H₂SO₄, various Lewis acids can catalyze esterification reactions, sometimes under milder conditions and with different substrate scopes. wikipedia.org

Biocatalysis: The use of enzymes, particularly lipases, represents a significant advancement in ester synthesis. nih.gov Lipases can catalyze the esterification of carboxylic acids and alcohols in aqueous or organic media under very mild conditions (neutral pH, room temperature). nih.gov This approach offers high selectivity and avoids the use of harsh reagents and the generation of inorganic waste. The synthesis of ethyl butanoate by commercial lipases has been studied, and this principle could be extended to the reaction between 2-ethylbutanoic acid and 2-bromoethanol. nih.gov

The principles of green chemistry can be applied to evaluate and improve the synthesis of this compound.

Atom Economy: This principle favors reactions that incorporate the maximum number of atoms from the reactants into the final product. Fischer esterification has a good atom economy, with only a small molecule (water) as a byproduct. byjus.com In contrast, the Steglich esterification has a poor atom economy due to the formation of the high-molecular-weight DCU byproduct from the stoichiometric DCC coupling agent. wikipedia.org

Use of Catalysis: Catalytic processes are inherently greener than stoichiometric ones. The use of catalytic H₂SO₄ in Fischer esterification or catalytic DMAP in the Steglich reaction is preferable to using a full equivalent of a reagent. wikipedia.orgorganic-chemistry.org Enzyme-catalyzed routes are even more advantageous as the catalyst is biodegradable and operates under benign conditions. nih.gov

Safer Solvents and Conditions: Green chemistry encourages minimizing or eliminating the use of hazardous solvents. Fischer esterification can often be run using an excess of the alcohol reactant as the solvent, reducing the need for an additional solvent. wikipedia.org Enzymatic reactions can often be run in water or solvent-free systems. nih.gov

Flow Chemistry and Continuous Processing for Efficient Production

The adoption of flow chemistry and continuous processing offers a paradigm shift in the synthesis of esters like this compound, moving away from traditional batch methods to a more efficient, safer, and scalable manufacturing approach. While specific literature on the flow synthesis of this compound is not extensively documented, the principles can be extrapolated from the well-established flow synthesis of other esters and related compounds.

A hypothetical flow synthesis of this compound could involve pumping streams of 2-ethylbutanoic acid and an activated form of 2-bromoethanol (such as 2-bromoethyl triflate) through a heated reactor column packed with a solid-supported acid catalyst. The use of a solid catalyst simplifies purification, as the catalyst is retained within the reactor, allowing for a continuous output of the product stream. The residence time in the reactor, which is the time the reactants spend in the reaction zone, can be precisely controlled by adjusting the flow rates, allowing for fine-tuning of the reaction to maximize conversion and minimize degradation.

The benefits of such a system include:

Enhanced Safety: The small reaction volumes within the reactor at any given time significantly reduce the risks associated with handling potentially hazardous reagents and exothermic reactions.

Improved Yield and Purity: Precise control over temperature, pressure, and residence time often leads to higher selectivity and reduced formation of impurities.

Scalability: Scaling up production in a flow system is typically achieved by running the process for longer durations or by "numbering-up" – running multiple reactors in parallel. This is often more straightforward than scaling up batch reactors, which can present significant heat transfer and mixing challenges.

Automation: Continuous flow processes are highly amenable to automation, allowing for consistent product quality and reduced labor costs.

While the direct application of flow chemistry to this compound synthesis requires empirical validation, the successes demonstrated in the continuous production of other fine chemicals and esters strongly suggest its potential for a more efficient and sustainable manufacturing process.

Optimization of Reaction Parameters and Scale-Up Considerations

The successful synthesis of this compound, whether in batch or flow, hinges on the careful optimization of reaction parameters. The transition from a laboratory-scale procedure to industrial production introduces further complexities that must be addressed.

Optimization of Reaction Parameters:

Key parameters that require optimization for the synthesis of this compound include:

Temperature: Esterification reactions are typically equilibrium-limited. While higher temperatures can increase the reaction rate, they can also favor the reverse reaction (hydrolysis) and lead to the formation of degradation products. The optimal temperature is a trade-off between reaction kinetics and product stability.

Catalyst: The choice and concentration of the catalyst are crucial. For Fischer-Speier esterification, common catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. The ideal catalyst should be effective at low concentrations, minimize side reactions, and be easily removable from the final product.

Reactant Ratio: Le Châtelier's principle can be applied to drive the equilibrium towards the product. Using an excess of one of the reactants (typically the less expensive one, in this case, likely 2-ethylbutanoic acid) can increase the yield of the ester.

Water Removal: As water is a byproduct of esterification, its removal can significantly shift the equilibrium to favor ester formation. This can be achieved through azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or by using a dehydrating agent.

Reaction Time: The reaction time needs to be optimized to ensure maximum conversion without allowing for significant product degradation or the formation of byproducts.

Scale-Up Considerations:

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of several factors:

Heat Transfer: Esterification reactions are often exothermic. What is easily managed in a small flask can become a significant safety hazard in a large reactor. The reactor design must ensure efficient heat dissipation to prevent thermal runaways.

Mass Transfer and Mixing: Ensuring that the reactants and catalyst are intimately mixed is critical for achieving high conversion rates. The efficiency of mixing can decrease significantly in larger reactors, potentially leading to localized "hot spots" and reduced yields. The choice of agitator and reactor geometry is therefore critical.

Downstream Processing: The purification of the final product on a large scale can be a major cost driver. The choice of synthesis route should consider the ease of purification. For example, using a solid-supported catalyst can simplify the separation process compared to a homogeneous catalyst that needs to be neutralized and removed from the product mixture.

Regulatory Compliance: Industrial chemical production is subject to stringent safety and environmental regulations. The chosen synthetic route and process design must comply with all relevant regulations.

The following table provides a hypothetical comparison of reaction parameters for a laboratory-scale batch synthesis versus a conceptual continuous flow process for the production of this compound.

| Parameter | Laboratory Batch Synthesis (Hypothetical) | Continuous Flow Synthesis (Conceptual) |

| Reaction Vessel | Round-bottom flask with reflux condenser and Dean-Stark trap | Packed-bed or microreactor |

| Catalyst | Concentrated Sulfuric Acid (homogeneous) | Solid-supported acid catalyst (heterogeneous) |

| Temperature | 80-120 °C (reflux) | 100-150 °C |

| Pressure | Atmospheric | Atmospheric to slightly elevated |

| Reactant Ratio | 1.5 to 2-fold excess of 2-ethylbutanoic acid | 1.1 to 1.5-fold excess of 2-ethylbutanoic acid |

| Water Removal | Azeotropic distillation with toluene | Not directly applicable (continuous separation downstream) |

| Reaction Time | 4-24 hours | 5-30 minutes (residence time) |

| Typical Yield | 60-80% | >90% (potential) |

| Purification | Neutralization, extraction, distillation | Liquid-liquid extraction, continuous distillation |

This comparative analysis highlights the potential advantages of adopting modern manufacturing techniques like flow chemistry for the synthesis of specialty chemicals such as this compound, offering pathways to more efficient, safer, and economically viable production.

Reaction Chemistry and Mechanistic Elucidation of 2 Bromoethyl 2 Ethylbutanoate

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The carbon-bromine bond in the bromoethyl group is the primary site for nucleophilic substitution. The nature of the alkyl halide—a primary halide (R-CH₂-Br)—is the single most important factor in determining the dominant reaction pathway.

Investigation of S_N1 and S_N2 Pathways

Nucleophilic substitution reactions can proceed through two main mechanisms: unimolecular (S_N1) and bimolecular (S_N2). masterorganicchemistry.com For 2-Bromoethyl 2-ethylbutanoate, the structure of the substrate heavily favors one pathway over the other.

The S_N2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com Conversely, the S_N1 reaction is a two-step process that involves the formation of a carbocation intermediate in the rate-determining step. youtube.com Its rate depends only on the substrate concentration. masterorganicchemistry.com

Due to the primary nature of the alkyl bromide in this compound, the S_N2 pathway is strongly preferred. youtube.comlibretexts.org The formation of a primary carbocation (Br-CH₂-CH₂⁺), which would be necessary for an S_N1 mechanism, is highly energetically unfavorable and unstable. libretexts.org Furthermore, the primary carbon is relatively unhindered, making it easily accessible for the backside attack characteristic of an S_N2 reaction. youtube.com

| Feature | S_N1 Pathway | S_N2 Pathway | Applicability to this compound |

|---|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | Follows second-order kinetics. libretexts.org |

| Mechanism | Two steps (Carbocation intermediate) youtube.com | One step (Concerted) libretexts.org | Proceeds via a single-step mechanism. |

| Substrate Structure | Favored by 3° > 2° >> 1° masterorganicchemistry.comyoutube.com | Favored by Methyl > 1° > 2° >> 3° masterorganicchemistry.comyoutube.com | The 1° alkyl halide structure strongly favors the S_N2 pathway. libretexts.org |

| Nucleophile Requirement | Weak nucleophiles are effective. libretexts.org | Strong nucleophiles are required. khanacademy.org | Requires a strong nucleophile for efficient reaction. |

| Solvent | Favored by polar protic solvents. youtube.com | Favored by polar aprotic solvents. khanacademy.org | Reaction is most efficient in polar aprotic solvents. |

Stereochemical Outcomes in Substitution Processes

The stereochemistry of a substitution reaction is a direct consequence of its mechanism. utexas.edu S_N2 reactions are stereospecific and always proceed with an inversion of configuration at the electrophilic carbon. libretexts.orglibretexts.org This is a result of the required "backside attack," where the nucleophile approaches the carbon from the side opposite the leaving group. libretexts.orgyoutube.com This forces the other three substituents on the carbon to flip, much like an umbrella inverting in the wind. youtube.com

In the specific case of this compound, the carbon atom bonded to the bromine is not a stereocenter as it is bonded to two hydrogen atoms. Therefore, a reaction at this site will not result in a different stereoisomer. However, the underlying mechanism is still one that causes inversion. If one of the hydrogens were replaced with a different group to create a chiral center, an S_N2 reaction would convert an (R)-enantiomer into an (S)-enantiomer, or vice-versa. youtube.com

An S_N1 reaction, being non-concerted and involving a planar carbocation intermediate, is not stereospecific. masterorganicchemistry.com The nucleophile can attack the flat carbocation from either face, leading to a mixture of both retention and inversion of configuration, a process known as racemization. Given the unlikelihood of an S_N1 pathway for this substrate, racemization is not an expected outcome.

Competitive Elimination Reactions (E1 and E2)

Elimination reactions, which form alkenes, are common competitors to substitution reactions. youtube.com The bimolecular elimination (E2) pathway competes with the S_N2 reaction, while the unimolecular elimination (E1) pathway competes with S_N1. masterorganicchemistry.com

E2 vs. S_N2 Competition: The competition between S_N2 and E2 is primarily influenced by the nature of the nucleophile. Strong, sterically hindered (bulky) bases favor the E2 pathway because they are too large to perform a backside attack efficiently but can easily abstract a proton from the adjacent (beta) carbon. libretexts.orgksu.edu.sa Strong, non-bulky nucleophiles tend to favor the S_N2 pathway. libretexts.org Increased reaction temperature also tends to favor elimination over substitution. masterorganicchemistry.com For this compound, reaction with a strong but small nucleophile like hydroxide (B78521) (OH⁻) would likely yield a mix of the S_N2 product (2-hydroxyethyl 2-ethylbutanoate) and the E2 product (vinyl 2-ethylbutanoate), with substitution predominating under colder conditions.

E1 vs. S_N1 Competition: The E1 reaction proceeds through the same carbocation intermediate as the S_N1 reaction. ksu.edu.sa It is favored by the use of weak bases and higher temperatures. libretexts.orgmasterorganicchemistry.com Since the formation of a primary carbocation from this compound is highly improbable, both the S_N1 and E1 pathways are considered minor or non-existent under typical conditions.

| Condition | Favored Pathway | Expected Major Product from this compound |

|---|---|---|

| Strong, non-bulky base/nucleophile (e.g., NaOH, CH₃O⁻), low temp. | S_N2 | 2-Hydroxyethyl 2-ethylbutanoate |

| Strong, bulky base (e.g., KOC(CH₃)₃), higher temp. | E2 | Vinyl 2-ethylbutanoate |

| Weak nucleophile/weak base (e.g., H₂O, CH₃OH), heat | S_N1/E1 (Generally disfavored for 1° halides) | Very slow reaction; minimal product formation. libretexts.org |

Reactivity of the Ester Functional Group in this compound

Independent of the bromoethyl moiety, the ester group exhibits its own characteristic reactivity, primarily centered around nucleophilic acyl substitution.

Transesterification Kinetics and Thermodynamics

Transesterification is the process of exchanging the alcohol portion of an ester with a different alcohol. This reaction is typically catalyzed by an acid or a base.

RCOOR' + R''OH ⇌ RCOOR'' + R'OH (this compound + New Alcohol ⇌ New Ester + 2-Bromoethanol)

The reaction is an equilibrium process. To drive the reaction toward the desired product, experimental conditions can be manipulated based on Le Chatelier's principle. This often involves using a large excess of the reactant alcohol (R''OH) or removing the product alcohol (R'OH) as it forms.

Controlled Hydrolysis and Saponification Mechanisms

Hydrolysis refers to the reaction of the ester with water to produce a carboxylic acid and an alcohol. This reaction can be catalyzed by acid, which is a reversible equilibrium, or promoted by a base, a process known as saponification .

Acid-Catalyzed Hydrolysis (Reversible): C₄H₉COOCH₂CH₂Br + H₂O ⇌ C₄H₉COOH + HOCH₂CH₂Br (this compound + Water ⇌ 2-Ethylbutanoic acid + 2-Bromoethanol) The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of the alcohol (2-bromoethanol). Since all steps are reversible, the reaction reaches an equilibrium.

Saponification (Base-Promoted, Irreversible): C₄H₉COOCH₂CH₂Br + OH⁻ → C₄H₉COO⁻ + HOCH₂CH₂Br (this compound + Hydroxide → 2-Ethylbutanoate + 2-Bromoethanol) Saponification is a two-step process involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide (⁻OCH₂CH₂Br). This alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final acid-base step is essentially irreversible and drives the entire reaction to completion, forming the carboxylate salt.

Aminolysis and Ammonolysis Reactions

The reaction of this compound with ammonia (B1221849) (ammonolysis) or primary and secondary amines (aminolysis) proceeds through a nucleophilic substitution pathway, primarily an S(_N)2 mechanism. chemguide.co.uklibretexts.org In this process, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.

The initial reaction with ammonia yields the corresponding primary amine, 2-aminoethyl 2-ethylbutanoate, along with the formation of an ammonium (B1175870) bromide salt. libretexts.orgyoutube.com However, the reaction often does not stop at the primary amine stage. The newly formed primary amine is also a nucleophile and can further react with another molecule of this compound to form a secondary amine. chemguide.co.uk This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts, resulting in a mixture of products. libretexts.orglibretexts.org

To selectively obtain the primary amine, a large excess of ammonia is typically used. This increases the probability that a molecule of this compound will react with ammonia rather than with the amine product already formed. chemguide.co.uklibretexts.org

The general mechanism for the ammonolysis of a bromoalkane is a two-step process. In the first step, the ammonia molecule attacks the carbon atom bearing the bromine, leading to the formation of an ethylammonium (B1618946) bromide salt. libretexts.orgchemguide.co.uk In the presence of excess ammonia, a reversible reaction can occur where another ammonia molecule acts as a base, deprotonating the ethylammonium ion to yield the free primary amine and ammonium bromide. libretexts.orgchemguide.co.uk

The aminolysis with primary or secondary amines follows a similar mechanistic pattern, yielding secondary or tertiary amines, respectively. The reactivity of the amine nucleophile plays a significant role in the reaction rate.

It is important to note that while the primary reaction site is the carbon-bromine bond, under certain conditions, the ester group can also undergo aminolysis, where the amine attacks the carbonyl carbon of the ester. This would lead to the formation of an amide and 2-bromoethanol (B42945). However, this reaction is generally less favorable under the conditions typically employed for the substitution at the alkyl halide.

Radical Reactions and Organometallic Transformations of this compound

This compound can participate in free radical reactions, typically initiated by light or a radical initiator. The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to generate a bromine radical and a 2-(2-ethylbutanoyloxy)ethyl radical.

One important free radical reaction is the Kharasch addition , which involves the anti-Markovnikov addition of a haloalkane to an alkene. libretexts.org In the presence of a radical initiator, this compound could potentially add across a carbon-carbon double bond. The reaction is initiated by the formation of a bromine radical, which then adds to the alkene at the less substituted carbon to generate the more stable radical intermediate. This radical then abstracts a bromine atom from another molecule of this compound, propagating the radical chain and forming the anti-Markovnikov addition product. libretexts.orgmasterorganicchemistry.com

Another significant area of radical chemistry involving bromoesters is Atom Transfer Radical Polymerization (ATRP) . Bromoesters are often used as initiators in ATRP to synthesize well-defined polymers with controlled molecular weights and low polydispersity. cmu.eduwikipedia.org In this context, this compound could serve as an initiator. The process involves the reversible activation of the carbon-bromine bond by a transition metal catalyst, typically a copper complex, to generate a radical that then adds to a monomer, initiating polymerization. cmu.eduwikipedia.org The controlled nature of ATRP allows for the synthesis of complex polymer architectures. For instance, a study on the polymerization of various monomers utilized ethyl 2-bromocarboxylates in the presence of a radical initiator, highlighting the importance of the ester's substituent on the radical's reactivity. oregonstate.edu

While specific studies detailing the free radical reactions of this compound are scarce, the general principles of radical chemistry suggest its potential utility in both addition reactions and as an initiator in controlled radical polymerization.

The reaction of this compound with organometallic reagents is complicated by the presence of the ester functional group.

Grignard Reagents (RMgX) are potent nucleophiles and strong bases. scribd.commdpi.com While they can react with alkyl halides in a coupling reaction, they are also highly reactive towards esters. A Grignard reagent will typically add to the carbonyl carbon of the ester, not once, but twice, to form a tertiary alcohol after acidic workup. mdpi.comorganic-chemistry.org This high reactivity of Grignard reagents with the ester moiety makes it challenging to achieve a selective reaction at the carbon-bromine bond of this compound. Any attempt to form a Grignard reagent from this compound itself by reacting it with magnesium metal would likely lead to intermolecular reactions and polymerization, as the newly formed Grignard reagent would readily react with the ester group of another molecule. organic-chemistry.orgresearchgate.net

Organocuprates (Gilman Reagents, R₂CuLi) , on the other hand, are softer nucleophiles and are known to be less reactive towards esters compared to Grignard reagents. libretexts.orgnih.govyoutube.com This property makes them more suitable for selective reactions with alkyl halides in the presence of an ester group. Organocuprates can participate in coupling reactions with alkyl halides to form new carbon-carbon bonds. youtube.comacs.org Therefore, reacting this compound with a Gilman reagent would be a more promising approach to achieve substitution at the bromine atom without affecting the ester functionality.

| Reagent Type | Expected Reactivity with this compound | Primary Product(s) |

| Grignard Reagent (RMgX) | High reactivity with the ester carbonyl group. | Tertiary alcohol (from double addition to the ester). |

| Organocuprate (R₂CuLi) | Selective reaction at the carbon-bromine bond. | C-C coupled product at the ethyl group. |

This table is based on general principles of organometallic reactivity. Specific experimental data for this compound was not found in the reviewed literature.

Rearrangement and Cyclization Reactions Utilizing this compound Precursors

The structure of this compound and its derivatives allows for the possibility of intramolecular rearrangement and cyclization reactions.

One potential pathway involves neighboring group participation (NGP) by the ester carbonyl group. scribd.comwikipedia.orglibretexts.org The lone pair of electrons on the carbonyl oxygen can act as an internal nucleophile, displacing the bromide ion to form a cyclic acyloxonium ion intermediate. This intermediate can then be attacked by an external nucleophile, leading to a product with retention of stereochemistry at the carbon bearing the bromine. The rate of such a reaction would be significantly enhanced compared to a similar reaction without the participating group.

The formation of lactones , which are cyclic esters, is a common transformation for halo-substituted carboxylic acids or esters. chemguide.co.ukrsc.org While this compound is a β-haloester, under specific basic conditions, intramolecular cyclization could potentially occur. For instance, if the ester were to be hydrolyzed to the corresponding β-bromocarboxylic acid, treatment with a base could facilitate an intramolecular S(_N)2 reaction to form a β-lactone.

Another relevant rearrangement is the Favorskii rearrangement , which typically involves the conversion of α-halo ketones to carboxylic acid derivatives via a cyclopropanone (B1606653) intermediate. oregonstate.edunih.govbeilstein-journals.orgpharmaguideline.com Although this compound is not an α-halo ketone, related halo-ester substrates can undergo analogous transformations. For example, γ-halo esters can be used in the synthesis of cyclopropane (B1198618) derivatives. organic-chemistry.orgrsc.orgnih.govrsc.org It is conceivable that under specific conditions, a derivative of this compound could be transformed into a substrate suitable for a Favorskii-type rearrangement or other cyclization reactions leading to small ring systems.

Advanced Applications of 2 Bromoethyl 2 Ethylbutanoate in Chemical Transformations

2-Bromoethyl 2-ethylbutanoate as a Versatile Synthetic Building Block

This compound is a halogenated ester that serves as a valuable intermediate and building block in organic synthesis. chemicalbook.comchemicalbook.com Its chemical structure, featuring a reactive bromine atom and an ester functional group, allows for a variety of chemical transformations. This bifunctionality makes it a versatile reagent for introducing the 2-(2-ethylbutanoyloxy)ethyl moiety into target molecules.

The compound is an α-bromo tertiary ester, a class of molecules recognized for their utility as reagents in the construction of more complex chemical structures. chemicalbook.com The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the ester group can undergo transformations such as hydrolysis or transesterification, providing further pathways for molecular elaboration.

Precursor in the Multistep Synthesis of Complex Organic Architectures

While specific, high-profile examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its utility as a precursor can be inferred from the reactivity of analogous bromo-ester compounds. Generally, molecules of this type are employed to introduce specific side chains or functionalized fragments during the assembly of intricate molecular frameworks. The ethyl 2-ethylbutanoate portion can be incorporated to modify the steric and electronic properties of a target molecule.

Utility in Heterocyclic Compound Formation

The application of this compound in the direct synthesis of heterocyclic compounds is not a widely reported area of its utility. However, the inherent reactivity of the compound suggests potential for such applications. For instance, the bromoethyl group could be utilized in cyclization reactions to form rings containing oxygen or other heteroatoms. This could be achieved through intramolecular substitution reactions where a nucleophilic group elsewhere in the molecule displaces the bromide. While specific examples are scarce, the fundamental principles of heterocyclic synthesis support the potential for this compound to act as a precursor in the formation of certain ring systems.

Role in Polymer Functionalization and Material Science (as a monomer or initiator in controlled polymerization, e.g., ATRP)

A significant application of α-bromo esters, including compounds structurally similar to this compound, is in the field of polymer chemistry, particularly as initiators for Atom Transfer Radical Polymerization (ATRP). chemicalbook.comfishersci.comthermofisher.com ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.

The carbon-bromine bond in α-bromo esters can be reversibly cleaved by a transition metal catalyst, typically a copper complex, to generate a radical that initiates polymerization. The "living" nature of this process allows for the creation of block copolymers and other complex polymer structures. Ethyl 2-bromoisobutyrate, a close analog of this compound, is a commonly used ATRP initiator that generates a polymer with an ethyl end group. chemicalbook.comthermofisher.com Given this, this compound is also expected to function effectively as an ATRP initiator, introducing a 2-ethylbutanoyloxy-terminated chain end.

Table 1: Properties of this compound and Related ATRP Initiators

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound | 6937-28-6 | C8H15BrO2 | 223.11 | 198.7 (at 760 mmHg) | 1.258 | 1.46 |

| Ethyl 2-bromobutanoate | 533-68-6 | C6H11BrO2 | 195.05 | 177 | 1.321 (at 25 °C) | 1.447 (at 20 °C) |

| Ethyl 2-bromoisobutyrate | 600-00-0 | C6H11BrO2 | 195.05 | 162-164 | 1.329 (at 25 °C) | 1.444 (at 20 °C) |

| 2-Bromoethyl acetate (B1210297) | 927-68-4 | C4H7BrO2 | 167.00 | 159 | 1.514 (at 25 °C) | 1.455 (at 20 °C) |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comchemicalbook.comfishersci.comhsppharma.comsigmaaldrich.comsigmaaldrich.com

Derivatization Strategies for Functional Group Interconversion

The structure of this compound allows for several derivatization strategies centered around its two primary functional groups: the bromide and the ester.

The bromine atom is a versatile handle for nucleophilic substitution reactions. A wide range of nucleophiles can be used to displace the bromide, leading to the formation of various functional groups. For example, reaction with azides would yield an azido-functionalized ester, which can be further transformed, for instance, via click chemistry or reduction to an amine. Thiolates can be used to introduce sulfur-containing moieties, and cyanides can be employed to introduce a nitrile group, which can then be hydrolyzed to a carboxylic acid or reduced to an amine.

The ester group can be hydrolyzed under acidic or basic conditions to yield 2-bromoethanol (B42945) and 2-ethylbutanoic acid. Alternatively, transesterification with a different alcohol in the presence of a suitable catalyst can be used to generate a different ester of 2-bromoethanol.

Development of Catalytic Systems or Ligands Incorporating this compound Motifs

There is currently a lack of specific research detailing the incorporation of the this compound motif into catalytic systems or ligands. However, the functional groups present in the molecule offer potential for such applications. The ester group could, in principle, be modified to include a coordinating group, such as a phosphine (B1218219) or a nitrogen-containing heterocycle, which could then bind to a metal center to form a catalyst. The bromoethyl group could also be used to attach the molecule to a larger ligand scaffold or a solid support. While these are plausible synthetic strategies, the development of such catalytic systems based on this specific molecule has not been a significant focus of published research to date.

Theoretical and Computational Investigations of 2 Bromoethyl 2 Ethylbutanoate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are pivotal in studying molecular systems. sciepub.com For 2-Bromoethyl 2-ethylbutanoate, these calculations would be employed to determine its optimized geometry, electronic structure, and reactivity descriptors.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). nih.gov

For this compound, the HOMO is expected to be localized primarily on the bromine atom and the oxygen atoms of the ester group, due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be centered on the antibonding σ* orbital of the C-Br bond. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the carbon atom bonded to the bromine.

The energy gap between the HOMO and LUMO is a critical parameter for chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational methods can precisely calculate these energy levels.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -10.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 9.7 |

The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (red) around the electronegative oxygen and bromine atoms, and regions of positive potential (blue) around the hydrogen atoms and the carbon atom attached to the bromine.

This analysis is crucial for predicting how the molecule will interact with other polar molecules and ions. The positive region on the carbon atom of the bromoethyl group further confirms its susceptibility to nucleophilic attack. nih.gov Natural Bond Orbital (NBO) analysis can also be performed to quantify the partial atomic charges on each atom, providing a more detailed picture of the charge distribution. nih.gov

Table 2: Hypothetical Partial Atomic Charges for Key Atoms in this compound

| Atom | Partial Charge (a.u.) |

| C (carbonyl) | +0.65 |

| O (carbonyl) | -0.55 |

| O (ester) | -0.45 |

| C (alpha to Br) | +0.25 |

| Br | -0.30 |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the alkyl chains in this compound allows it to adopt various conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com Computational methods can be used to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. For butane, for example, anti and gauche conformations are well-studied, with the anti-conformation being the most stable. chemistrysteps.comlibretexts.org Similar principles would apply to the alkyl chains in this compound.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. MD simulations model the physical movements of atoms and molecules over time, allowing for the exploration of the conformational space and the study of how the molecule behaves in different environments. rug.nlyoutube.com For this compound, MD simulations could reveal the preferred conformations in the gas phase and in solution, as well as the timescales of conformational changes.

Reaction Pathway Modeling and Transition State Characterization

This compound is expected to undergo nucleophilic substitution reactions, primarily at the carbon atom bearing the bromine atom. ucsb.educhemguide.co.uk Computational chemistry can be used to model the reaction pathways of such reactions, for example, the SN1 and SN2 mechanisms. ucsb.edulibretexts.org This involves identifying the structures of the reactants, products, and, crucially, the transition state.

The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy of the reaction. libretexts.org By calculating the energies of the reactants and the transition state, the activation energy can be determined, which is directly related to the reaction rate. For example, in an SN2 reaction, the transition state would involve the simultaneous formation of a bond with the nucleophile and the breaking of the C-Br bond. chemguide.co.uklibretexts.org

Table 3: Hypothetical Activation Energies for Nucleophilic Substitution on this compound

| Reaction Type | Nucleophile | Activation Energy (kcal/mol) |

| SN2 | OH- | 22.5 |

| SN2 | CN- | 20.1 |

| SN1 | (solvolysis in water) | 35.0 |

Solvation Models and Solvent Effects on this compound Reactions

Reactions are rarely carried out in the gas phase; they are typically performed in a solvent. The solvent can have a significant effect on the reaction rate and mechanism. nih.govresearchgate.net Computational models can account for solvent effects in several ways.

Explicit solvation models involve including a number of solvent molecules in the calculation, providing a detailed picture of the solvent-solute interactions. However, this approach is computationally expensive. nih.gov

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a specific dielectric constant. nih.govmdpi.com These models are less computationally demanding and can provide valuable insights into how the solvent stabilizes or destabilizes the reactants, products, and transition states. For reactions involving charged species, such as the SN1 reaction, polar solvents are expected to significantly lower the activation energy by stabilizing the carbocation intermediate and the leaving group. nih.govresearchgate.net The total energy of a compound is also observed to decrease with increasing solvent polarity. nih.gov

Advanced Analytical Methodologies for Research on 2 Bromoethyl 2 Ethylbutanoate

Spectroscopic Techniques for Mechanistic Elucidation and Reaction Monitoring

Spectroscopic methods provide real-time, non-invasive insights into chemical transformations, making them indispensable for understanding the synthesis and reactivity of 2-Bromoethyl 2-ethylbutanoate.

In-situ (in the reaction vessel) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for monitoring chemical reactions as they occur. csic.escardiff.ac.uk These techniques allow for the tracking of reactant consumption, product formation, and the detection of transient intermediates without the need for sampling, which can be disruptive and may not be feasible for fast reactions or unstable species. rsc.orgresearchgate.net

In-situ NMR Spectroscopy: During the synthesis of this compound, for instance, via the esterification of 2-ethylbutanoic acid with 2-bromoethanol (B42945), ¹H and ¹³C NMR spectroscopy can track the reaction progress. Key observable changes would include the shift of the methylene (B1212753) protons adjacent to the hydroxyl group in 2-bromoethanol upon esterification, and changes in the chemical environment of the carbonyl carbon of the butanoate moiety. In-situ NMR has been effectively used to monitor reactions in complex systems like redox flow batteries and the formation of metal-organic frameworks, demonstrating its versatility. csic.esnih.gov These studies provide a framework for how one could design an experiment to follow the kinetics of this ester's formation or subsequent reactions, such as nucleophilic substitution at the bromo-substituted carbon.

In-situ IR Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy, often utilizing fiber-optic probes, is particularly well-suited for monitoring reactions in solution. researchgate.net For the synthesis of this compound, one could monitor the disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) of the 2-bromoethanol reactant and the appearance of the characteristic ester C=O stretching vibration (typically around 1735 cm⁻¹). youtube.comyoutube.com The C-Br stretch (around 500-600 cm⁻¹) could also be monitored. The ability to collect spectra rapidly allows for real-time quantitative analysis of reaction components. rsc.orgresearchgate.net

Table 1: Hypothetical Spectroscopic Data for Monitoring the Synthesis of this compound

| Technique | Reactant Signal (2-Bromoethanol) | Product Signal (this compound) |

| ¹H NMR | ~3.8 ppm (-CH₂-OH) | ~4.3 ppm (-CH₂-O-C=O) |

| ¹³C NMR | ~63 ppm (-CH₂-OH) | ~65 ppm (-CH₂-O-C=O) |

| IR Spec. | ~3350 cm⁻¹ (broad, O-H stretch) | Disappearance of O-H, Appearance of ~1735 cm⁻¹ (C=O stretch) |

Note: The chemical shifts (ppm) and wavenumbers (cm⁻¹) are approximate and serve for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for reactants, products, intermediates, and byproducts. This is crucial for confirming identities and tracing reaction pathways.

In the analysis of this compound (C₈H₁₅BrO₂), a key feature in its mass spectrum would be the isotopic signature of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by two mass units. This provides a definitive marker for bromine-containing species.

The fragmentation pattern upon electron ionization would yield structural information. Expected fragmentation pathways for this compound include:

Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement for esters and carbonyl compounds, though less likely here due to the substitution on the ethyl group. youtube.com

Cleavage of the C-Br bond: Loss of a bromine radical.

Cleavage of the ester linkage: Fragmentation leading to ions corresponding to the acyl or the bromoethyl portions of the molecule.

For example, cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon of the ethyl group would lead to a characteristic acylium ion. The fragmentation of related esters like ethyl butanoate provides a model for these pathways. libretexts.org

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Description |

| 222/224 | [C₈H₁₅BrO₂]⁺ | Molecular ion peak (M, M+2) |

| 143 | [C₈H₁₅O₂]⁺ | Loss of Br radical |

| 115 | [C₆H₁₁O]⁺ | Acylium ion from cleavage next to carbonyl |

| 107/109 | [C₂H₄Br]⁺ | Bromoethyl cation |

| 87 | [C₅H₁₁O]⁺ | Fragment from the acid moiety |

| 57 | [C₄H₉]⁺ | Butyl cation |

Note: These are predicted fragments based on common fragmentation patterns of esters and bromoalkanes. docbrown.infochromatographyonline.com

Chromatographic Separations in Complex Mixture Analysis

Chromatography is essential for separating this compound from reaction mixtures, which may contain unreacted starting materials, catalysts, and byproducts.

When high-purity material is required for subsequent reactions or detailed characterization, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. warwick.ac.uk This technique allows for the isolation of compounds in milligram to gram quantities. lcms.cz

For this compound, a moderately polar compound, purification would typically be performed using normal-phase or reversed-phase HPLC.

Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixtures).

Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).

The choice between these depends on the polarity of the impurities to be removed. The process involves developing an analytical-scale separation method first and then scaling it up to a preparative column with a larger diameter and higher flow rate. tarosdiscovery.com Fraction collection is typically triggered by a UV detector monitoring the column eluent.

Chiral chromatography is a specialized technique used to separate enantiomers—non-superimposable mirror-image isomers. This method is critical in the pharmaceutical industry, where enantiomers of a drug can have vastly different biological activities.

However, This compound is an achiral molecule . It does not possess a stereocenter (a carbon atom bonded to four different groups) and therefore does not exist as enantiomers. As such, chiral chromatography is not an applicable technique for assessing its purity. This technique would become relevant only if the molecule were modified to introduce a chiral center, for example, by using a chiral acid like 2-bromo-3-methylbutanoic acid instead of 2-ethylbutanoic acid. nist.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This provides unambiguous information on bond lengths, bond angles, and conformation.

For this technique to be applicable to this compound, the compound must first be obtained as a single crystal of sufficient quality. Many esters of this size are liquids at room temperature. wikipedia.org Therefore, crystallization would likely require low-temperature techniques. To date, there is no publicly available crystal structure for this compound in crystallographic databases. nih.gov If a crystal structure were obtained, it would provide valuable data on the solid-state conformation and intermolecular interactions, which could influence its physical properties and reactivity in the solid state.

Future Directions and Emerging Research Avenues for 2 Bromoethyl 2 Ethylbutanoate

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The reactivity of 2-Bromoethyl 2-ethylbutanoate is primarily dictated by the electrophilic carbon of the bromoethyl group and the ester functionality. Future research could focus on exploring novel transformations that leverage both functionalities in unique ways.

One area of exploration is the development of unprecedented cascade reactions. For instance, a reaction could be initiated at the bromoethyl moiety, followed by an intramolecular transformation involving the ester group. While no specific examples for this compound are available, analogous compounds like 3-(2-bromoethyl)benzofurans have been synthesized via a Brønsted acid-mediated nucleophilic addition−carbocyclic rearrangement cascade reaction. researchgate.net This suggests the potential for developing novel, one-pot syntheses of complex heterocyclic structures starting from this compound and suitable reaction partners.

Another avenue lies in the site-selective functionalization of the C-H bonds within the molecule. While challenging, recent advances in catalysis have enabled the selective functionalization of non-activated C-H bonds. scispace.com Research could be directed towards developing catalysts that can selectively activate and functionalize the C-H bonds of the ethyl or butyl groups, leading to the synthesis of novel derivatives with unique properties. For example, DTBP-promoted site-selective α-alkoxyl C–H functionalization of alkyl esters has been demonstrated for other systems. rsc.org

Furthermore, photoredox catalysis could unlock new reaction pathways. This technique can facilitate single-electron transfer to the alkyl bromide, generating a radical anion that can undergo various transformations. This could enable novel coupling reactions or functional group interconversions that are not accessible through traditional thermal methods.

Integration into Flow Reactors and Automated Synthesis Platforms

The synthesis and subsequent reactions of this compound are well-suited for integration into continuous flow reactors and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for high-throughput screening of reaction conditions. nih.govflinders.edu.au

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. nih.govtue.nl For instance, the synthesis of 2-bromoethyl acetate (B1210297), a related compound, has been optimized in batch processes, and such optimizations could be readily transferred to and potentially improved in a flow system. google.comchemicalbook.com The modular nature of flow chemistry systems would also facilitate multi-step syntheses where this compound is generated and then immediately used in a subsequent transformation without the need for isolation and purification of the intermediate. flinders.edu.au

Automated synthesis platforms can be employed to rapidly screen a wide range of catalysts, reagents, and reaction conditions for the synthesis and functionalization of this compound. nih.gov This high-throughput approach can accelerate the discovery of novel reactions and optimized synthetic protocols. The integration of artificial intelligence and machine learning with these platforms could further enhance the efficiency of this process by predicting optimal reaction conditions.

A hypothetical automated workflow for the synthesis and derivatization of this compound is presented in the table below.

| Step | Operation | Key Parameters to Optimize | Analytical Method |

|---|---|---|---|

| 1 | Synthesis of this compound | Temperature, Residence Time, Stoichiometry | In-line IR, HPLC |

| 2 | Nucleophilic Substitution | Nucleophile, Solvent, Catalyst, Temperature | LC-MS |

| 3 | Product Isolation | Extraction Solvent, Purification Method | Automated Chromatography |

Design of Highly Selective and Efficient Catalytic Processes

The development of highly selective and efficient catalysts is crucial for unlocking the full synthetic potential of this compound. Future research in this area could focus on several key aspects.

For the synthesis of this compound itself, research could target the development of catalysts for the direct, selective bromination of 2-hydroxyethyl 2-ethylbutanoate or the esterification of 2-bromoethanol (B42945) with 2-ethylbutyric acid under milder conditions. While traditional methods often rely on stoichiometric reagents and harsh conditions, catalytic approaches could offer a more sustainable and atom-economical alternative.

For the functionalization of the C-Br bond, the design of catalysts for stereospecific and site-selective reactions is a major goal. For example, catalysts could be developed to control the stereochemistry of nucleophilic substitution reactions at a chiral center, should one be introduced into the molecule. Research on the site-selective functionalization of bis(boronic esters) showcases the potential for achieving high levels of selectivity in complex molecules. scispace.comresearchgate.net

The following table summarizes potential catalytic approaches for reactions involving this compound, based on analogous systems.

| Reaction Type | Catalyst Class | Potential Advantages | Reference Analogy |

|---|---|---|---|

| Cross-Coupling | Palladium or Nickel Complexes | Formation of C-C and C-heteroatom bonds | Suzuki, Heck, Buchwald-Hartwig reactions |

| Atom Transfer Radical Addition | Copper Complexes | Controlled radical addition to olefins | ATRA reactions |

| Photoredox Catalysis | Ruthenium or Iridium Complexes | Mild reaction conditions, novel reactivity | Radical-mediated transformations |

Interdisciplinary Research with Material Science or Polymer Chemistry (excluding biomedical applications)

The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel materials and polymers. Interdisciplinary research in this area could lead to the development of materials with tailored properties for a range of applications.

A significant area of potential is in polymer chemistry, where this compound can serve as a functional initiator for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). cmu.edu The bromo-ester functionality can initiate the polymerization of various monomers, while the ethylbutanoate group would be incorporated at the α-chain end of the resulting polymer, imparting specific properties such as hydrophobicity or acting as a plasticizer. By analogy, initiators like ethyl 2-bromoisobutyrate are commonly used in ATRP to synthesize well-defined polymers. researchgate.net

The resulting polymers could find applications as coatings, adhesives, or advanced materials. For example, block copolymers could be synthesized by sequential monomer addition, leading to materials with microphase-separated morphologies and unique mechanical or optical properties.

Furthermore, this compound could be used as a chain transfer agent in other polymerization methods or as a precursor for the synthesis of functional monomers. For instance, the bromo group could be substituted with a polymerizable moiety, such as an acrylate (B77674) or vinyl group, to generate a monomer that can be incorporated into polymers to introduce the 2-ethylbutanoate side chain. This approach has been demonstrated with the synthesis of 2-(acetylthio)ethyl methacrylate (B99206) from 2-bromoethyl methacrylate. warwick.ac.uk

The table below outlines potential polymer architectures that could be synthesized using this compound or its derivatives.

| Polymer Architecture | Role of this compound | Potential Properties/Applications |

|---|---|---|

| Linear Homopolymers | Initiator | Modified surface properties, functional coatings |

| Block Copolymers | Initiator for first block | Self-assembling materials, thermoplastic elastomers |

| Graft Copolymers | Precursor for functional monomer | Compatibilizers for polymer blends, modified membranes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromoethyl 2-ethylbutanoate with high purity?

- Methodological Answer : The synthesis typically involves esterification of 2-ethylbutanoic acid with 2-bromoethanol, using acid catalysts (e.g., H₂SO₄) or coupling agents like DCC (dicyclohexylcarbodiimide). Key steps include:

-

Reaction Conditions : Maintain temperatures between 0–5°C during bromoethanol addition to minimize side reactions (e.g., elimination) .

-

Purification : Fractional distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product .

-

Yield Optimization : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the bromoethyl group .

Synthetic Method Catalyst/Solvent Temperature Yield (%) Purity (%) Source Direct Esterification H₂SO₄, CH₂Cl₂ 0–5°C 65–75 90–95 DCC-Mediated Coupling DCC, DMAP, THF RT 80–85 ≥98

Q. How can researchers characterize the structural and purity profile of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H NMR to confirm ester linkage (δ 4.3–4.5 ppm for CH₂Br, δ 1.2–1.4 ppm for ethylbutanoate methyl groups) .

- GC-MS : Analyze volatility and molecular ion peaks (expected m/z: ~223 for [M]⁺) .

- Elemental Analysis : Verify Br content (~35.8% by mass) .

- HPLC : Monitor purity using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Discrepancies in SN2 reactivity (e.g., variable yields with amines or thiols) may arise from steric hindrance or solvent polarity. To address this:

- Solvent Screening : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to assess nucleophile accessibility .

- Kinetic Studies : Monitor reaction progress via ¹H NMR to identify intermediates or side products (e.g., elimination to form alkenes) .

- Computational Modeling : Use DFT calculations to map transition states and steric effects of the 2-ethylbutanoate group .

Q. How does steric hindrance from the 2-ethylbutanoate group influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : The bulky 2-ethylbutanoate group directs reactivity by shielding specific sites:

- Suzuki Coupling : Preferentially couples at the less hindered terminal bromine, confirmed by X-ray crystallography of palladium intermediates .

- Comparison to Analogues : Contrast with methyl or phenyl esters (e.g., ethyl 4-bromo-2-methylbutanoate) to quantify steric effects via Hammett plots .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Degrades above 40°C (TGA/DSC data shows exothermic decomposition at 120°C) .

- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the C-Br bond .

- Hydrolysis Prevention : Use molecular sieves or anhydrous sodium sulfate in storage containers .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of this compound derivatives in pharmacological studies?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

- Metabolite Profiling : Use LC-MS to detect hydrolyzed products (e.g., 2-ethylbutanoic acid) that may contribute to toxicity .

- Control Experiments : Compare with non-brominated analogues to isolate the role of the bromoethyl group .

Application in Drug Development

Q. What role does this compound play in prodrug design for targeted drug delivery?

- Methodological Answer :

- Esterase Sensitivity : The bromoethyl group enhances stability in plasma, while the ester linkage is cleaved by intracellular esterases, enabling controlled release .

- In Vivo Testing : Radiolabel the compound (e.g., ¹⁴C) to track biodistribution and hydrolysis rates in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.